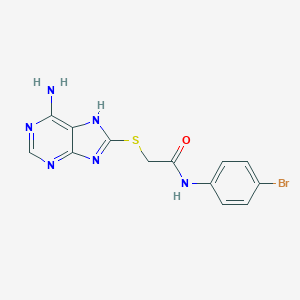![molecular formula C32H33N3O2 B297308 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B297308.png)
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione, also known as APM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. APM belongs to the class of imidazolidinedione derivatives and has shown promise as a potent antitumor agent.
Mécanisme D'action
The exact mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in the regulation of cell growth and proliferation. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of topoisomerase I and II, enzymes that are essential for DNA replication and repair. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione also inhibits the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been shown to have minimal toxicity to normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione is its potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer treatment. However, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise to synthesize, making it difficult to produce in large quantities. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has not yet undergone clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for further research on 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione. One area of research is to optimize the synthesis method to improve yield and purity. Another area of research is to investigate the safety and efficacy of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 4-(1-adamantyl)benzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of triethylamine. The resulting product is then reacted with 2,4-thiazolidinedione to produce 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione. The synthesis of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been optimized to improve yield and purity, and several modifications have been made to the original method.
Applications De Recherche Scientifique
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione has also been shown to inhibit tumor growth in animal models, suggesting that it may have potential as a cancer treatment.
Propriétés
Formule moléculaire |
C32H33N3O2 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(5E)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C32H33N3O2/c1-20-12-25(16-29-30(36)35(31(37)33-29)27-6-4-3-5-7-27)21(2)34(20)28-10-8-26(9-11-28)32-17-22-13-23(18-32)15-24(14-22)19-32/h3-12,16,22-24H,13-15,17-19H2,1-2H3,(H,33,37)/b29-16+ |
Clé InChI |
GQCKDMQCWVQCPR-MUFRIFMGSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C/6\C(=O)N(C(=O)N6)C7=CC=CC=C7 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)N(C(=O)N6)C7=CC=CC=C7 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)N(C(=O)N6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)
![propyl 3-[[(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B297239.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297241.png)
![2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)acetamide](/img/structure/B297248.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297250.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297251.png)